Singlet Oxygen Quenching: Pyridoxamine vs. Pyridoxine and Pyridoxal
Pyridoxamine dihydrochloride exhibits an exceptionally high capacity to quench singlet oxygen (1O2), a reactive oxygen species implicated in photodamage and cellular senescence. Its anti-1O2 activity is quantified at 459.7 ± 52.19 µM Trolox equivalents/µM vitamer, which is substantially greater than that of pyridoxal (69.81 ± 6.84) and pyridoxine (5.69 ± 0.06) [1]. This demonstrates a clear and quantifiable advantage in applications where singlet oxygen scavenging is critical.
| Evidence Dimension | Singlet oxygen (1O2) quenching capacity |
|---|---|
| Target Compound Data | 459.7 ± 52.19 µM vitamer/µM Trolox equivalents |
| Comparator Or Baseline | Pyridoxal: 69.81 ± 6.84; Pyridoxine: 5.69 ± 0.06 |
| Quantified Difference | 6.6-fold higher than pyridoxal; 80.8-fold higher than pyridoxine |
| Conditions | In vitro assay; data expressed as µM vitamer/µM Trolox equivalents (mean ± SD, n=6-8) |
Why This Matters
For researchers investigating photoprotection, oxidative stress, or ROS-mediated pathways, the selection of pyridoxamine over other B6 vitamers is justified by its 80-fold greater capacity to quench singlet oxygen, ensuring robust and reproducible data in these specific contexts.
- [1] Matxain JM, Ristilä M, Strid Å, Eriksson LA. Theoretical study of the reaction of vitamin B6 with 1O2. Chemistry. 2007;13(16):4636-4642. doi:10.1002/chem.200700002. Data also compiled in: Matxain JM, et al. Table 3, ROS-specific neutralizing capacities of B6 vitamers. Sci Rep. 2019;9:1918. doi:10.1038/s41598-018-38053-w. View Source
